Cas no 1498074-50-2 (2-{5H,6H,7H-pyrrolo1,2-aimidazol-3-yl}propanoic acid)
2-{5H,6H,7H-pyrrolo1,2-aimidazol-3-yl}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{5H,6H,7H-pyrrolo1,2-aimidazol-3-yl}propanoic acid
- 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}propanoic acid
- 1498074-50-2
- EN300-1139550
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- Inchi: 1S/C9H12N2O2/c1-6(9(12)13)7-5-10-8-3-2-4-11(7)8/h5-6H,2-4H2,1H3,(H,12,13)
- InChI Key: LJALOXLQNLUAFZ-UHFFFAOYSA-N
- SMILES: OC(C(C)C1=CN=C2CCCN21)=O
Computed Properties
- Exact Mass: 180.089877630g/mol
- Monoisotopic Mass: 180.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 55.1Ų
2-{5H,6H,7H-pyrrolo1,2-aimidazol-3-yl}propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1139550-1.0g |
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}propanoic acid |
1498074-50-2 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1139550-0.05g |
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}propanoic acid |
1498074-50-2 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1139550-0.1g |
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}propanoic acid |
1498074-50-2 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1139550-0.25g |
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}propanoic acid |
1498074-50-2 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1139550-0.5g |
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}propanoic acid |
1498074-50-2 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1139550-1g |
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}propanoic acid |
1498074-50-2 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1139550-2.5g |
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}propanoic acid |
1498074-50-2 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1139550-5g |
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}propanoic acid |
1498074-50-2 | 95% | 5g |
$2650.0 | 2023-10-26 | |
| Enamine | EN300-1139550-10g |
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}propanoic acid |
1498074-50-2 | 95% | 10g |
$3929.0 | 2023-10-26 |
2-{5H,6H,7H-pyrrolo1,2-aimidazol-3-yl}propanoic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-{5H,6H,7H-pyrrolo1,2-aimidazol-3-yl}propanoic acid
Comprehensive Overview of 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}propanoic acid (CAS No. 1498074-50-2)
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}propanoic acid (CAS No. 1498074-50-2) is a heterocyclic compound with a unique molecular structure that has garnered significant interest in pharmaceutical and biochemical research. This compound, characterized by its pyrroloimidazole core and propanoic acid side chain, exhibits potential applications in drug discovery and development. Researchers are particularly intrigued by its role as a building block for small-molecule inhibitors and its potential to modulate biological pathways. The compound's CAS number 1498074-50-2 serves as a critical identifier in chemical databases, ensuring precise tracking in scientific literature and regulatory documentation.
In recent years, the demand for novel heterocyclic compounds like 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}propanoic acid has surged due to their versatility in medicinal chemistry. The compound's imidazole and pyrrole moieties are known to interact with enzymes and receptors, making it a promising candidate for targeting diseases such as inflammation and metabolic disorders. Its propanoic acid group further enhances its solubility and bioavailability, addressing key challenges in drug formulation. As the pharmaceutical industry shifts toward precision medicine, compounds like this are increasingly explored for their structure-activity relationships (SAR) and potential therapeutic benefits.
The synthesis and characterization of CAS 1498074-50-2 have been documented in several peer-reviewed studies, highlighting its chemical stability and compatibility with various reaction conditions. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm its purity and structural integrity. These advancements align with the growing emphasis on green chemistry and sustainable synthesis methods, which are top priorities for modern researchers. The compound's molecular weight and logP value also make it suitable for computational modeling, a trend driven by the integration of AI in drug discovery.
From a commercial perspective, 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}propanoic acid is available through specialized chemical suppliers, often listed under its CAS registry number 1498074-50-2. Its applications extend beyond pharmaceuticals, including agrochemical research and material science, where its heterocyclic scaffold contributes to the development of functional materials. As the scientific community continues to explore bioisosteres and fragment-based drug design, this compound is poised to play a pivotal role in innovation. For researchers seeking reliable data, platforms like PubChem and Reaxys provide detailed profiles, including SMILES notation and InChIKey identifiers.
In conclusion, 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}propanoic acid (CAS No. 1498074-50-2) represents a compelling case study in the intersection of chemistry and biotechnology. Its multifaceted applications, coupled with the rise of computational chemistry and high-throughput screening, underscore its relevance in contemporary research. Whether for academic investigations or industrial R&D, this compound offers a robust foundation for advancing drug discovery pipelines and addressing unmet medical needs.
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